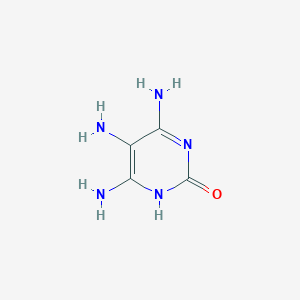

4,5,6-Triaminopyrimidin-2(1h)-one

Description

Properties

IUPAC Name |

4,5,6-triamino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-1-2(6)8-4(10)9-3(1)7/h5H2,(H5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBHGSSAKLGUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)N=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286433 | |

| Record name | 4,5,6-triaminopyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22715-34-0 | |

| Record name | NSC45758 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-triaminopyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5,6 Triaminopyrimidin 2 1h One and Its Derivatives

De Novo Synthetic Routes to the Pyrimidine (B1678525) Core

De novo synthesis involves the construction of the pyrimidine ring from simpler, non-cyclic starting materials. This is a fundamental approach in heterocyclic chemistry.

The core of pyrimidine synthesis lies in the cyclization reaction, where a molecule with a three-carbon component reacts with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) unit, such as urea (B33335) or guanidine (B92328).

One of the most direct methods for constructing polysubstituted pyrimidines involves the condensation of a guanidine salt with a malononitrile (B47326) derivative. For instance, the reaction of a guanidine salt with malononitrile in the presence of a base can yield a triaminopyrimidine. google.com To obtain the desired substitution pattern, including the 5-amino group, a common strategy involves nitrosation of the active methylene (B1212753) group of the malononitrile precursor, followed by cyclization and subsequent reduction.

A well-established route proceeds via the formation of 5-nitroso-2,4,6-triaminopyrimidine. google.comprepchem.com This process involves reacting malononitrile with a guanidine salt and a nitrite (B80452) source. google.comprepchem.com The resulting nitroso compound can then be reduced to the corresponding 2,4,5,6-tetraaminopyrimidine (B94255). While this specific example leads to a tetraaminopyrimidine, the initial ring-forming strategy is a key principle. The synthesis of the target 4,5,6-triaminopyrimidin-2(1H)-one would typically involve using a urea derivative instead of guanidine to introduce the C2-oxo functionality.

Table 1: Example of Pyrimidine Ring Synthesis from Simple Precursors

| Precursor 1 | Precursor 2 | Key Reagent | Intermediate Product |

| Guanidine Hydrochloride | Malononitrile | Sodium Nitrite | 5-Nitroso-2,4,6-triaminopyrimidine |

This table illustrates a common strategy for forming a highly substituted pyrimidine ring. Subsequent reduction of the nitroso group yields the 5-amino functionality.

The Traube synthesis is a classical and versatile method for the preparation of purines, which are bicyclic structures containing a pyrimidine ring fused to an imidazole (B134444) ring. drugfuture.com The core of this method involves the synthesis of a 4,5-diaminopyrimidine (B145471) intermediate, which is then cyclized with a one-carbon unit like formic acid. drugfuture.comthieme-connect.de

The initial and crucial step of this synthesis is the preparation of the 4,5-diaminopyrimidine. This is often achieved by starting with a 4-aminopyrimidine (B60600) and introducing a nitroso group at the C5 position, followed by reduction. drugfuture.comscribd.com For example, 4-amino-6-hydroxypyrimidine (B372064) can be nitrosated and then reduced to form 4,5-diamino-6-hydroxypyrimidine (B30909) (which is a tautomer of 4,5-diaminopyrimidin-6(1H)-one). scribd.com This diaminopyrimidine is a key precursor for building more complex structures. While the full Traube synthesis leads to purines, its principles for creating 4,5-diaminopyrimidine systems are fundamental to the synthesis of compounds like this compound. The synthesis of isoguanine, an isomer of guanine (B1146940), for instance, starts from 4,5,6-triaminopyrimidin-2-ol. thieme-connect.de

Research into the origins of life has explored potential prebiotic pathways for the synthesis of essential biomolecules, including the building blocks of RNA and DNA. While direct prebiotic synthesis of this compound is not explicitly detailed, studies have shown plausible routes to related pyrimidine structures under conditions simulating the primitive Earth.

These syntheses often start with very simple and abundant molecules. For example, adenine (B156593), a purine (B94841), can be formed from the polymerization of hydrogen cyanide (HCN). youtube.com The hydrolysis of adenine can lead to the formation of triaminopyrimidine intermediates. youtube.com Furthermore, key pyrimidine ribonucleosides (cytidine and uridine) have been synthesized prebiotically from simple precursors like cyanoacetylene. youtube.com These studies support the idea that the basic heterocyclic core of pyrimidines could have formed spontaneously, providing a foundation from which molecules like this compound could potentially arise through subsequent amination and oxidation/reduction reactions. The formation of amino acids and their derivatives from simple aldehydes and cyanide in formamide (B127407) also suggests plausible prebiotic routes to aminonitrile precursors for pyrimidine synthesis. nih.gov

Cyclization Reactions for Pyrimidine Ring Formation

Functional Group Transformations and Derivatization Strategies

Another major synthetic approach involves starting with a pre-formed pyrimidine ring and modifying its functional groups to arrive at the desired product.

A powerful and common method for introducing amino groups onto a pyrimidine ring is through nucleophilic aromatic substitution (SNAr) of a halogenated precursor. Pyrimidine rings are electron-deficient, which facilitates the attack of nucleophiles, especially when activating groups are present.

The process typically involves:

Synthesis of a halopyrimidine: A pyrimidine with hydroxyl groups (pyrimidinone) can be converted to a chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Amination: The resulting chloropyrimidine is then treated with an amine source, such as ammonia (B1221849) or a primary/secondary amine, to displace the chloride and form the aminopyrimidine.

This strategy is highly effective for synthesizing various aminopyrimidine derivatives. For example, 2-anilinopyrimidines can be readily prepared by reacting 2-chloropyrimidines with anilines. researchgate.net The reactivity of the halide is influenced by the other substituents on the pyrimidine ring. This method allows for the sequential and regioselective introduction of different amino groups to build up complex structures like this compound. The development of methods for direct C-H amination of pyrimidines also represents an expanding frontier in this area. nih.gov

Reduction of Nitro-Substituted Pyrimidines to Aminopyrimidines

The reduction of nitro groups to amines is a fundamental transformation in organic synthesis and is frequently employed in the preparation of aminopyrimidines. This method is particularly useful for synthesizing precursors to this compound. The choice of reducing agent and reaction conditions is crucial for achieving high yields and chemoselectivity, especially in the presence of other functional groups. organic-chemistry.orgwikipedia.org

A common precursor for the synthesis of 4,5,6-triaminopyrimidine is 4,6-diamino-5-nitropyrimidine. The reduction of the nitro group at the C5 position yields the desired triaminopyrimidine. chemicalbook.com Various catalytic systems have been developed for the reduction of nitroarenes to the corresponding amines. nih.gov These methods often involve catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or chemical reduction using reagents such as tin(II) chloride in acidic media or sodium hydrosulfite. wikipedia.orgnih.govyoutube.com The reduction of nitroaromatics is a significant industrial process. wikipedia.org

For instance, the reduction of nitrobenzene (B124822) to aniline (B41778) can be effectively achieved using a tin (Sn) and acid catalyst in the first step, followed by neutralization with a base. youtube.com While metal hydrides are generally not preferred for the reduction of aryl nitro compounds to anilines due to the potential formation of azo compounds, other reagents like iron in acidic media have proven effective. wikipedia.org The reduction process involves a six-electron transfer to the nitro group, sequentially forming nitroso, N-hydroxylamino, and finally the amino group. nih.gov

Table 1: Selected Reagents for the Reduction of Nitro Compounds to Amines

| Reagent/Catalyst | Substrate Type | Notes |

| Catalytic Hydrogenation (PtO₂, Raney Ni) | Aliphatic and Aromatic Nitro Compounds | Widely used method. wikipedia.org |

| Iron (Fe) in Acetic Acid | Aliphatic and Aromatic Nitro Compounds | Effective for both types of nitro compounds. wikipedia.org |

| Sodium Hydrosulfite | Aromatic Nitro Compounds | A common chemical reducing agent. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Aromatic Nitro Compounds | Often used in acidic conditions. wikipedia.orgyoutube.com |

| Palladium on Carbon (Pd/C) with PMHS/KF | Aromatic Nitro Compounds | High yield and functional group tolerance at room temperature. organic-chemistry.org |

| Tetrahydroxydiboron with 4,4'-bipyridine | Aromatic Nitro Compounds | Metal-free, highly chemoselective, and rapid reaction at room temperature. organic-chemistry.org |

N-Oxidation Strategies for Modified Triaminopyrimidine Scaffolds

While direct N-oxidation of the pyrimidine ring in this compound is not a primary synthetic route to the parent compound, N-oxidation strategies are relevant in the broader context of modifying triaminopyrimidine scaffolds. The introduction of an N-oxide functionality can significantly alter the electronic properties and biological activity of the pyrimidine ring, and it can also serve as a handle for further functionalization.

Generally, the N-oxidation of pyrimidines can be challenging due to the electron-deficient nature of the ring. However, the presence of electron-donating amino groups, as in the triaminopyrimidine scaffold, can facilitate this transformation. Reagents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst are commonly used for N-oxidation of nitrogen-containing heterocycles. The specific conditions would need to be carefully optimized to achieve selective oxidation at the desired nitrogen atom and to avoid side reactions.

Ring-Opening and Rearrangement Approaches

Ring-opening and subsequent rearrangement or re-closure reactions of related heterocyclic systems provide alternative and sometimes more efficient pathways to substituted pyrimidines.

Acid-Catalyzed Purine Ring Opening for Triaminopyrimidine Synthesis

Purines, which consist of a pyrimidine ring fused to an imidazole ring, can undergo ring-opening reactions under certain conditions to yield substituted pyrimidines. This approach can be a powerful tool for the synthesis of complex pyrimidine derivatives that might be difficult to access through de novo synthesis. The acid-catalyzed hydrolysis of the imidazole ring of a purine derivative can lead to a 4,5-diaminopyrimidine. For example, the opening of the purine ring is a key concept in the synthesis of various imidazole and pyrimidine derivatives. researchgate.netresearchgate.net

This strategy relies on the electrophilic activation of the purine ring, followed by a nucleophilic attack that leads to the cleavage of the imidazole or pyrimidine portion. researchgate.net While not a direct route to this compound itself, this methodology is crucial for creating a variety of substituted pyrimidine scaffolds.

ANRORC (Addition of Nucleophile, Ring Opening and Ring Closure) Mechanisms Involving Triaminopyrimidin-4-ols

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway in heterocyclic chemistry for the transformation of ring systems. wikipedia.org This mechanism is particularly relevant for the modification of pyrimidine rings.

In the context of triaminopyrimidine derivatives, an ANRORC-type reaction could be envisaged for a compound like 2,5,6-triamino-4-pyrimidinol (a tautomer of 2,5,6-triaminopyrimidin-4(3H)-one). cymitquimica.comnih.gov The reaction is initiated by the addition of a strong nucleophile, such as an amide ion, to the pyrimidine ring. This is followed by the opening of the pyrimidine ring to form an open-chain intermediate. Subsequent ring closure, often with the expulsion of a leaving group, leads to a new or rearranged pyrimidine ring.

The ANRORC mechanism has been extensively studied in reactions of substituted pyrimidines with metal amides. wikipedia.org Isotope labeling studies have provided strong evidence for the ring-opening and ring-closure sequence, demonstrating that an internal nitrogen atom can be displaced to an external position during the reaction. wikipedia.org This powerful mechanism allows for the synthesis of substituted aminopyrimidines that would be otherwise difficult to obtain.

Chemical Reactivity and Transformation Pathways of 4,5,6 Triaminopyrimidin 2 1h One

Condensation Reactions with Dicarbonyl Compounds

4,5,6-Triaminopyrimidin-2(1H)-one is a versatile precursor in the synthesis of various heterocyclic systems, primarily through condensation reactions with dicarbonyl compounds. These reactions leverage the nucleophilic nature of the amino groups on the pyrimidine (B1678525) ring to form new ring systems.

Formation of Pteridine (B1203161) Derivatives

The reaction of this compound and its analogs with dicarbonyl compounds is a classical and widely used method for the synthesis of pteridine derivatives. derpharmachemica.comthieme-connect.de Pteridines are bicyclic heterocyclic compounds composed of a fused pyrimidine and pyrazine (B50134) ring system. thieme-connect.de

The condensation reaction typically involves the reaction of the 4,5-diamino moiety of the pyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. thieme-connect.de The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the pteridine ring system. The regioselectivity of the reaction, particularly with unsymmetrical dicarbonyl compounds, can be influenced by the reaction conditions and the substituents on the pyrimidine ring. thieme-connect.de For instance, the reaction of 2,4,5,6-tetraaminopyrimidine (B94255) with benzylglyoxal at a pH above 8 yields predominantly the 7-benzylpteridine. derpharmachemica.com

A variety of pteridine derivatives can be synthesized using this methodology, including lumazines and thioxolumazines, by selecting the appropriate pyrimidine precursor and dicarbonyl compound. derpharmachemica.com

Synthesis of Biheterocyclic Systems (e.g., Lumazines, Thioxolumazines)

Lumazines, which are pteridine-2,4(1H,3H)-diones, can be synthesized from 4,5-diaminouracils, which are structurally related to this compound. The Isay reaction, which is the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, is a key method for synthesizing lumazine (B192210) derivatives. derpharmachemica.com

The synthesis of thioxolumazines can be achieved by using a thioxo-substituted pyrimidine precursor. For example, 5,6-diaminopyrimidines can react with dimethyl acetylenedicarboxylate (B1228247) to form the corresponding pteridines, which can be precursors to thioxolumazine systems. derpharmachemica.com

The versatility of these condensation reactions allows for the generation of a wide array of biheterocyclic systems with diverse substitution patterns, which is of significant interest in medicinal chemistry and materials science. nih.gov

Reactions Leading to Purine (B94841) Derivatives

This compound is a crucial starting material for the synthesis of purine derivatives, most notably guanine (B1146940). These reactions typically involve the construction of the imidazole (B134444) ring onto the existing pyrimidine core.

Cyclization with Formic Acid and Related One-Carbon Units

A well-established method for the synthesis of purines from pyrimidine precursors is the Traube purine synthesis. This involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid. wikipedia.org In the case of this compound (which can also be named 2,4,5-triamino-6-hydroxypyrimidine), heating with formic acid leads to the formation of guanine. wikipedia.orggoogle.com

The reaction proceeds by formylation of the 5-amino group, followed by intramolecular cyclization and dehydration to form the imidazole ring, resulting in the purine scaffold. organic-chemistry.org This method is a direct and efficient way to synthesize guanine and other purine derivatives.

| Reactant | Reagent | Product | Reference |

| This compound | Formic Acid | Guanine | wikipedia.org |

| 2,4-Diamino-5-formylamino-6-hydroxypyrimidine (DAFHP) | Formic Acid | Guanine | google.com |

Mechanisms for Guanine and Other Purine Nucleobase Synthesis from Triaminopyrimidines

The synthesis of guanine from triaminopyrimidines is a cornerstone of purine chemistry. The biosynthesis of purines occurs through a de novo pathway, where the purine ring is assembled step-by-step on a ribose-5-phosphate (B1218738) scaffold. microbenotes.comnews-medical.net This complex pathway involves multiple enzymatic steps and utilizes precursors like glycine, glutamine, aspartate, and one-carbon units from tetrahydrofolate. wikipedia.org The final steps of the de novo pathway lead to the formation of inosine (B1671953) monophosphate (IMP), which is a common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). microbenotes.com

In the laboratory, the synthesis of guanine from this compound mimics the final ring closure step of the biosynthetic pathway. The mechanism involves the following key steps:

Formylation: The 5-amino group of the triaminopyrimidine is acylated by a one-carbon unit, typically from formic acid or a derivative. This forms a 5-formamido intermediate.

Cyclization: The newly introduced formyl group undergoes an intramolecular condensation with the 4-amino group (or the enol form of the 2-oxo group), leading to the closure of the imidazole ring.

Dehydration: The resulting cyclized intermediate eliminates a molecule of water to form the aromatic purine ring system of guanine.

This synthetic approach provides a practical route to guanine and its derivatives, which are fundamental components of nucleic acids. wikipedia.orggoogle.com

Protonation and Acid-Base Chemistry of this compound

The acid-base properties of this compound are dictated by the presence of multiple amino groups and the amide-like functionality within the pyrimidine ring. The protonation state of the molecule is highly dependent on the pH of the solution.

At low pH (pH < 1), the pyrimidine ring is susceptible to protonation. This protonation can accelerate the hydrolysis of the compound to form hydroxypyrimidines. To mitigate this, rapid extraction into an organic solvent may be necessary. Conversely, at a pH of around 3, the rate of hydrolysis is minimized, although this may require longer reaction times.

Experimental and Theoretical Investigations of Preferential Protonation Sites (N(1) vs. C(5))

The protonation of aminopyrimidines is a subject of significant interest due to its implications for their biological activity and chemical reactivity. In the case of multisubstituted pyrimidines like this compound, the presence of multiple basic nitrogen atoms and the potential for carbon protonation create a complex scenario.

Experimental and theoretical studies on related 2,4,6-triaminopyrimidine (B127396) systems have provided valuable insights into this phenomenon. nih.gov Nuclear Magnetic Resonance (NMR) investigations, particularly in solvents like DMSO-d6, have been instrumental in experimentally demonstrating that protonation can occur at both the ring nitrogen (N1) and the C5 carbon. nih.gov The formation of stable cationic sigma-complexes resulting from C5 protonation has been observed, indicating that this is a significant pathway. nih.gov

Quantum chemical calculations, employing methods such as B3LYP/cc-pVDZ, have been used to rationalize these experimental findings. nih.gov These theoretical models, which can be applied to both gas-phase and solution-phase (using models like the Polarized Continuum Model - PCM) scenarios, help in determining the relative stabilities of the different protonated species. nih.gov The calculations generally concur with experimental observations, confirming that both N1 and C5 are viable protonation sites. nih.gov

| Site | Experimental Evidence | Theoretical Support |

| N(1) | NMR spectroscopy in DMSO-d6 shows protonation at this position. nih.gov | Quantum chemical calculations indicate N1 as a favorable protonation site. nih.gov |

| C(5) | NMR studies have proven the formation of stable cationic sigma-complexes via C5 protonation. nih.gov | Theoretical calculations corroborate that C5 protonation is a competitive process. nih.gov |

Steric and Electronic Effects on Protonation Behavior

The preference for protonation at either the N1 or C5 position in triaminopyrimidine derivatives is governed by a combination of steric and electronic factors. nih.gov The electronic nature of the substituents on the pyrimidine ring plays a crucial role in modulating the basicity of the different potential protonation sites. Amino groups, being electron-donating, increase the electron density of the pyrimidine ring, thereby enhancing the basicity of the ring nitrogens.

However, the substitution pattern also introduces steric considerations. The presence of bulky substituents in proximity to a potential protonation site can hinder the approach of a proton, thereby favoring protonation at a less sterically encumbered position. Theoretical calculations have been pivotal in elucidating the interplay of these effects. nih.gov They have demonstrated that the observed preference for C5 protonation in certain 2,4,6-triaminopyrimidine derivatives is a direct consequence of the combined influence of steric and electronic factors. nih.gov This highlights that C5 protonation is a general characteristic of the 2,4,6-triaminopyrimidine system. nih.gov

| Factor | Influence on Protonation |

| Electronic Effects | Electron-donating groups (like amino groups) increase the electron density of the pyrimidine ring, enhancing the basicity of the ring nitrogens. |

| Steric Effects | Bulky substituents can hinder protonation at adjacent sites, potentially favoring protonation at less crowded positions like C5. nih.gov |

Oxidative Transformations of Amino Groups

The amino groups of this compound are susceptible to oxidation, a reaction that can lead to the formation of nitro derivatives. The oxidation of aminopyrimidines is a significant transformation, as it can alter the compound's chemical properties and biological activity. Studies on the related compound 2,4,5-triamino-6-hydroxypyrimidine have shown that it can be oxidized by biological molecules such as cytochrome C and the chemical oxidant 2,6-dichlorophenolindophenol. nih.gov This indicates that the amino groups on the pyrimidine ring are readily oxidizable. The oxidation process involves the loss of electrons from the amino groups, which can be facilitated by various oxidizing agents. The specific products of oxidation will depend on the oxidant used and the reaction conditions.

Formation of Pyrimido-diazepine Scaffolds via Condensation Reactions

Condensation reactions involving the amino groups of pyrimidine derivatives are a powerful tool for the synthesis of fused heterocyclic systems. Specifically, the reaction of appropriately substituted pyrimidines with suitable bifunctional reagents can lead to the formation of pyrimido-diazepine scaffolds. Research has demonstrated the synthesis of 8,9-dihydro-5H-pyrimido[4,5-e] nih.govdiazepin-7(6H)-ones from 4,6-dicholoropyrimidine aldehyde, N-substituted amino acid esters, and various amines. nih.gov This synthetic strategy utilizes the pyrimidine as a bis-electrophilic species that reacts with amines to construct the seven-membered diazepine (B8756704) ring fused to the pyrimidine core. nih.gov This methodology allows for the creation of libraries of pyrimido-diazepine derivatives with diverse substitution patterns. nih.gov

Derivatization for Specialized Research Applications

To enhance the analytical detection and for the synthesis of molecules with specific properties, this compound can undergo derivatization reactions. The amino groups are primary sites for such modifications. Derivatization is a common strategy in analytical chemistry, particularly for improving the performance of techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govresearchgate.net For instance, reagents that react with primary amines can be used to introduce chromophoric or fluorophoric tags, enhancing UV-Vis or fluorescence detection. nih.gov In the context of mass spectrometry, derivatization can improve ionization efficiency and control fragmentation patterns, leading to increased sensitivity and selectivity. nih.gov Furthermore, derivatization is a key step in the synthesis of more complex molecules where the pyrimidine serves as a core scaffold.

Theoretical and Computational Investigations of 4,5,6 Triaminopyrimidin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the properties of molecules like 4,5,6-Triaminopyrimidin-2(1H)-one. These calculations provide fundamental insights into the molecule's behavior and characteristics at the atomic level.

Geometry Optimization and Electronic Structure AnalysisGeometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface.mdpi.comFor this compound, this would involve using a theoretical method, such as DFT with a functional like B3LYP, and a basis set (e.g., 6-31G* or higher) to calculate the equilibrium geometry.nih.govnih.govThe results would be a set of precise bond lengths, bond angles, and dihedral angles.

Once optimized, the electronic structure can be analyzed. This provides information on how electrons are distributed within the molecule, which is crucial for understanding its reactivity and properties. These analyses are common in the study of pyrimidine (B1678525) and pyridine (B92270) derivatives. nih.govscispace.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound No published data is available. This table illustrates the typical output of a geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

|---|---|---|

| Bond Length | N1-C2 | 1.38 Å |

| C2=O | 1.24 Å | |

| C4-N(amino) | 1.36 Å | |

| C5-C6 | 1.42 Å | |

| Bond Angle | C6-N1-C2 | 120.5° |

| N1-C2-N3 | 115.0° |

Prediction and Interpretation of Vibrational Spectra (IR, Raman)Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra.ethz.chBy performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding intensities can be obtained.nih.govnih.gov

This theoretical spectrum is invaluable for interpreting experimental data. Specific calculated frequencies can be assigned to the stretching, bending, and wagging motions of particular functional groups, such as the C=O stretch of the keto group, the N-H stretches of the amino groups, and various pyrimidine ring vibrations. This aids in the structural confirmation of the molecule. nih.gov

Computational Studies of Thermodynamic FunctionsUsing the results from vibrational frequency calculations, key thermodynamic properties of the molecule can be determined.nih.govThese properties include enthalpy, entropy, and Gibbs free energy, which can be calculated at different temperatures. Such data is vital for predicting the spontaneity of reactions and the stability of the compound under various conditions. For instance, studies on related pyrimidines have successfully used harmonic frequency calculations to derive these thermodynamic functions.nih.gov

Table 2: Hypothetical Calculated Thermodynamic Properties for this compound at 298.15 K No published data is available. This table is for illustrative purposes.

| Property | Units | Calculated Value (Exemplary) |

|---|---|---|

| Zero-point Energy | kcal/mol | 105.5 |

| Enthalpy (H) | Hartree/Particle | -488.12 |

| Gibbs Free Energy (G) | Hartree/Particle | -488.17 |

| Entropy (S) | cal/mol·K | 95.8 |

Molecular Orbital Theory and Electron Distribution Analysis (NBO, ESP)Molecular Orbital (MO) theory helps in understanding the electronic properties and reactivity of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).mdpi.comThe energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability.mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing charge transfer interactions within the molecule. mdpi.com Furthermore, the Molecular Electrostatic Potential (MEP or ESP) surface can be calculated to visualize the charge distribution. The ESP map shows regions of positive and negative potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Simulation of Reaction Mechanisms and Energetics

Computational chemistry allows for the detailed exploration of how chemical reactions occur, providing insights that are often difficult to obtain through experiments alone.

Modeling of Solvent Effects on Reactivity (e.g., Polarized Continuum Model (PCM))

The study of solvent effects is crucial for understanding chemical reactivity, as the solvent can significantly influence the stability of reactants, transition states, and products. Computational methods are frequently employed to model these effects, offering insights that can be difficult to obtain experimentally.

One of the most common methods for this purpose is the Polarized Continuum Model (PCM). wikipedia.org This approach models the solvent as a continuous, polarizable medium rather than as individual molecules, which makes the computation of solvent effects more tractable. wikipedia.org The molecular free energy of solvation in PCM is calculated by considering the sum of electrostatic interactions, dispersion-repulsion forces, and the energy required for cavity formation. wikipedia.org The PCM method is available in various quantum chemical computational packages and is often used with Density Functional Theory (DFT) and Hartree-Fock level calculations. wikipedia.org

While the PCM is a powerful tool, its primary strength lies in modeling electrostatic solute-solvent interactions. wikipedia.org In cases where non-electrostatic effects are dominant, the model's accuracy may be limited. wikipedia.org

Structure-Activity Relationship (SAR) and Ligand Binding Studies

Computational methods play a pivotal role in the design and optimization of ligands derived from core chemical structures. In the case of triaminopyrimidine-based compounds, research has been conducted to develop potent and selective inhibitors of various biological targets. A notable example is the development of triaminopyrimidine derivatives as inhibitors of caspase-1, an enzyme implicated in inflammatory conditions. nih.gov

Researchers have synthesized and tested a series of analogs based on a triaminopyrimidine scaffold to establish a robust structure-activity relationship (SAR) profile. nih.gov These studies often involve molecular docking simulations to predict how the designed ligands will bind to the target protein, in this case, an allosteric site within the caspase-1 enzyme. nih.gov

For instance, a series of analogs of a lead compound, CK-1-41, were designed and evaluated. The findings from these studies indicate that alkyl and aryl groups attached via a methylene (B1212753) or ethylene (B1197577) linkage to a piperazine (B1678402) nitrogen on the triaminopyrimidine core are generally well-tolerated. nih.gov The inhibitory concentrations (IC50 values) for these compounds against caspase-1 were found to be in the nanomolar range, highlighting their potency. nih.gov

The most potent compounds identified in one such study were a methylene-linked o-tolyl derivative (AE-2-21) and an ethylene-linked 4-trifluoromethylphenyl derivative (AE-2-48), with IC50 values of 18 nM and 13 nM, respectively. nih.gov Further modifications, including the introduction of electrophilic covalent "warheads" attached via an amide bond to the piperazine nitrogen, resulted in semi-reversible, non-competitive inhibitors with slightly reduced potencies. nih.gov

All the designed derivatives were shown to dock effectively into the allosteric site of caspase-1, which supports the hypothesis that this class of inhibitors acts through a non-competitive, allosteric mechanism. nih.gov

The following interactive table summarizes the inhibitory activity of selected triaminopyrimidine-based caspase-1 inhibitors.

Inhibitory Activity of Triaminopyrimidine-Based Caspase-1 Inhibitors

| Compound | Linker | Substituent Group | IC50 (nM) | Notes |

|---|---|---|---|---|

| AE-2-21 | Methylene | o-tolyl | 18 | Potent inhibitor |

| AE-2-48 | Ethylene | 4-trifluoromethylphenyl | 13 | Most potent in the series |

| CA-1-11 | Amide | Electrophilic warhead | 134 | Semi-reversible, non-competitive |

Analytical Methodologies and Characterization in Research on 4,5,6 Triaminopyrimidin 2 1h One

Chromatographic Separation and Purity Analysis

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique extensively used to monitor the progress of chemical reactions involving 4,5,6-Triaminopyrimidin-2(1H)-one. libretexts.org Its primary application in a synthetic context is to qualitatively track the consumption of starting materials and the formation of products over time, thereby determining the reaction's endpoint. libretexts.org

Reaction Monitoring Procedure: The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel or alumina. iitg.ac.in For a typical reaction, three lanes are spotted on the plate:

Starting Material: A reference spot of the limiting reactant.

Co-spot: A single spot containing both the starting material and the reaction mixture. This helps to differentiate the starting material from the product, especially if they have similar retention factors.

Reaction Mixture: A spot of the crude reaction mixture.

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). The mobile phase travels up the plate via capillary action. iitg.ac.in As it moves, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. libretexts.orgiitg.ac.in The progress is visualized, often under UV light (as pyrimidine (B1678525) derivatives are frequently UV-active) or by using a chemical staining agent. A successful reaction is indicated by the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product. tcichemicals.com

Mobile Phase Selection: The choice of the mobile phase is critical for achieving good separation. Given that this compound is a highly polar compound due to its multiple amino groups and the carbonyl function, a polar mobile phase is required. Often, a mixture of solvents is necessary to achieve optimal separation. The polarity of the mobile phase is fine-tuned to ensure that the retention factors (Rƒ) of the compounds of interest fall between 0.2 and 0.8 for clear separation. libretexts.org For highly polar or basic compounds like aminopyrimidines, polar and sometimes basic solvent systems are employed. libretexts.org

Table 1: Representative Mobile Phase Components for TLC Analysis of Polar Pyrimidine Derivatives

| Solvent Component | Role/Property | Typical Use Case |

|---|---|---|

| Dichloromethane (DCM) | Non-polar base solvent | Used in combination with more polar solvents. |

| Methanol (MeOH) | Polar protic solvent | Increases mobile phase polarity to move polar compounds up the plate. Mixtures of 1-10% MeOH in DCM are common. libretexts.org |

| Ethyl Acetate (EtOAc) | Medium polarity solvent | Often used with less polar solvents like hexanes or more polar ones like acetic acid. |

| Acetic Acid (AcOH) | Acidic modifier | Can improve spot shape and resolution for basic compounds by protonating them. |

| Ammonium Hydroxide (NH₄OH) | Basic modifier | Used for separating strongly basic components, often as a 1-10% mixture of '10% NH₄OH in methanol' with DCM. libretexts.org |

| Water | Highly polar solvent | Included in some complex mixtures for separating very polar compounds. |

This table presents common solvents used for the TLC of polar heterocyclic compounds. The optimal system for this compound would be determined empirically.

In research involving the synthesis of substituted pyrimidines, TLC is routinely mentioned as the method for monitoring reaction progress. For instance, the synthesis of 2,4,5-trisubstituted pyrimidines as potential therapeutic agents involved careful monitoring by TLC at each synthetic step to ensure completion before proceeding to the next. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

The process involves growing a single, high-quality crystal of the compound, which can be challenging for polar molecules that may be difficult to crystallize. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms in the crystal lattice.

Table 2: Representative Crystallographic Data for a Related Triaminopyrimidine Salt

| Parameter | Value |

|---|---|

| Compound Name | 2,4,6-Triaminopyrimidine-1,3-diium dinitrate |

| Empirical Formula | C₄H₉N₅²⁺·2NO₃⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5966 (11) |

| b (Å) | 8.6828 (9) |

| c (Å) | 11.5162 (12) |

| α (°) | 90 |

| β (°) | 105.783 (4) |

| γ (°) | 90 |

| Volume (ų) | 1018.1 (2) |

| Z (Formula units/cell) | 4 |

Data derived from a study on a related compound to illustrate typical parameters obtained from X-ray crystallographic analysis.

Such data allows for the precise calculation of bond lengths and angles, as well as the analysis of intermolecular interactions like hydrogen bonding, which are critical in dictating the crystal packing and physical properties of the solid material.

Biochemical and Prebiotic Roles of 4,5,6 Triaminopyrimidin 2 1h One

Role in Nucleotide and Nucleic Acid Biosynthesis Pathways

This aminopyrimidine is a fundamental building block in the synthesis of both purine (B94841) nucleobases and is implicated in the biosynthesis of essential vitamins.

Precursor to Guanine (B1146940) and Other Purine Nucleobases

2,4,5-Triamino-6-hydroxypyrimidine is a well-established direct precursor in the synthesis of the purine nucleobase, guanine. google.comclearsynth.com Industrial and laboratory syntheses of guanine often utilize this pyrimidine (B1678525) derivative, typically as its more stable sulfate (B86663) salt (2,4,5-Triamino-6-hydroxypyrimidine sulfate, or TAHP sulfate). google.com The process involves a ring-closure reaction, which forms the imidazole (B134444) ring fused to the starting pyrimidine ring, thus creating the characteristic purine structure.

One common method involves heating a suspension of TAHP sulfate in formamide (B127407) to temperatures up to 200°C. google.com An alternative pathway reacts TAHP sulfate with formic acid and an alkali metal formate. google.com In these syntheses, the 2,4,5-Triamino-6-hydroxypyrimidine is first formylated at the 5-amino group to yield an intermediate, 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which then cyclizes to form guanine. google.com Its utility as an intermediate also extends to the preparation of other purine derivatives that may possess antiviral activities. clearsynth.comchemicalbook.com

Table 1: Guanine Synthesis from 2,4,5-Triamino-6-hydroxypyrimidine

| Starting Material | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| 2,4,5-Triamino-6-hydroxypyrimidine sulfate (TAHP sulfate) | Formamide | 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP) | Guanine | google.com |

| 2,4,5-Triamino-6-hydroxypyrimidine sulfate (TAHP sulfate) | Alkali metal formate, Formic acid | Not explicitly isolated | Guanine | google.com |

Involvement in Riboflavin (B1680620) Biosynthesis (Flavinogenesis)

The biosynthesis of riboflavin (vitamin B2) begins with guanosine (B1672433) triphosphate (GTP) and involves several pyrimidine intermediates. researchgate.net The canonical pathway involves the enzymatic conversion of GTP to pyrimidine derivatives like 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate. nih.gov

Notably, studies on certain mutant strains of the yeast Saccharomyces cerevisiae (specifically rib7 mutants) that are deficient in the riboflavin synthesis pathway have been shown to accumulate 6-hydroxy-2,4,5-triaminopyrimidine . nih.gov This finding indicates that this compound is a metabolic product related to the flavinogenesis pathway, arising when the normal enzymatic sequence is disrupted. This highlights its close structural relationship to the true intermediates of riboflavin synthesis.

Function as a Key Prebiotic Chemical Intermediate

The simple structure of aminopyrimidines and their role as precursors to fundamental molecules of life, like nucleobases, make them compelling subjects in origin-of-life research.

Formation under Simulated Early Earth Conditions

The synthesis of purines and pyrimidines is a cornerstone of prebiotic chemistry, exploring the non-enzymatic formation of life's building blocks from simple precursors believed to be present on the early Earth. nih.govharvard.edu While direct prebiotic synthesis of 2,4,5-Triamino-6-hydroxypyrimidine is a subject of ongoing research, the formation of related aminopyrimidines is considered plausible. Purine nucleobases themselves are known to be formed from the oligomerization of hydrogen cyanide, a simple molecule available from atmospheric and geological processes on the primordial Earth. harvard.edu The conditions required for such syntheses, such as the dehydration of inorganic phosphates and reactions involving ammonia (B1221849), are consistent with plausible prebiotic scenarios. nih.gov

Contribution to the Prebiotic Synthesis of Biologically Relevant Molecules

The established chemical pathways for synthesizing guanine from 2,4,5-Triamino-6-hydroxypyrimidine using simple reagents like formic acid lend strong support to its potential role as a key prebiotic intermediate. google.comwikipedia.org The Traube purine synthesis, a classic method for preparing purines, involves heating 2,4,5-Triamino-6-hydroxypyrimidine with formic acid. wikipedia.org This reaction demonstrates a plausible, non-enzymatic route from a stable pyrimidine intermediate to a canonical nucleobase, a critical step in the prebiotic formation of nucleic acids. researchgate.net The challenge in prebiotic chemistry often lies in explaining the selective formation of biologically relevant isomers, and pathways that proceed through stable intermediates like aminopyrimidines are of significant interest. harvard.edunih.gov

Antioxidant Pharmacophore Activity of Select Derivatives

Beyond its role as a biosynthetic precursor, 2,5,6-Triamino-4(1H)-pyrimidinone and its derivatives have been identified as possessing antioxidant properties. nih.gov A pharmacophore is the part of a molecule responsible for its biological or pharmacological activity.

Research has identified 2,5,6-Triamino-4-pyrimidinol as an antioxidant. nih.gov It is also used as an intermediate in the preparation of other substituted 5-aminopyrimidines that exhibit antioxidative activity. chemicalbook.com The antioxidant capacity of such compounds is often evaluated through their ability to scavenge free radicals, which are implicated in numerous disease processes. ijpsonline.commedcraveonline.com The presence of multiple amino groups on the pyrimidine ring enhances its chemical reactivity and is believed to be crucial for its antioxidant function. chemimpex.com

Table 2: Research Applications of 2,4,5-Triamino-6-hydroxypyrimidine Derivatives

| Application Area | Description | Reference |

|---|---|---|

| Pharmaceutical Development | Serves as a key intermediate in the synthesis of antiviral agents (e.g., guanine-based drugs) and potential anti-cancer agents. | clearsynth.comchemicalbook.comchemimpex.com |

| Antioxidant Research | Identified as an antioxidant and used to synthesize other pyrimidine derivatives with antioxidant properties. | chemicalbook.comnih.gov |

Advanced Applications and Future Research Directions of 4,5,6 Triaminopyrimidin 2 1h One

Design and Synthesis of Novel Derivatives for Specific Research Purposes

The inherent reactivity of the 4,5,6-triaminopyrimidin-2(1H)-one core structure makes it an ideal starting point for the synthesis of a wide range of derivatives tailored for specific scientific applications. Researchers are actively exploring its potential in bioimaging, targeted biochemical inhibition, and materials science.

Development of Fluorescent Probes and Bioimaging Applications

The tautomeric form of the title compound, 2,5,6-triamino-4-hydroxypyrimidine, is recognized for its role as a chromophore, the part of a molecule responsible for its color and fluorescence. nih.govebi.ac.uk This intrinsic property is a key driver for its development into fluorescent probes for bioimaging. While research on this specific isomer is emerging, extensive work on related triaminopyrimidines demonstrates the viability of this approach.

For instance, newly synthesized N⁴-aryl-2,4,5-triaminopyrimidines, which share the core triaminopyrimidine structure, have been developed as fluorescent probes for monitoring cell viability. rsc.org These molecules are designed to accumulate specifically in dead cells and interact with dsDNA, emitting a blue fluorescence that allows for clear discrimination between live and dead cell populations. rsc.org This research highlights the potential of the triaminopyrimidine scaffold to create novel cell viability markers, which are crucial tools in cell biology and drug discovery. nih.gov The development of such probes from this compound could offer new tools for biological research, leveraging its unique substitution pattern to fine-tune photophysical properties.

Synthesis of Inhibitors for Specific Biochemical Pathways (e.g., MTHFD2)

The structural similarity of pyrimidine (B1678525) derivatives to nucleic acid bases makes them prime candidates for designing molecules that can interact with biological pathways. cymitquimica.com While direct inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) based on the this compound scaffold are a forward-looking goal, the compound's potential is underscored by research on related structures and pathways.

The antioxidant activity of the related 4-hydroxy-2,5,6-triaminopyrimidine has been linked to that of tetrahydrofolate (THF), a key molecule in the folate metabolism pathway where MTHFD2 is a critical enzyme. ebi.ac.ukscbt.com This connection suggests that the triaminopyrimidine core could serve as a foundational structure for designing MTHFD2 inhibitors. Furthermore, derivatives of the title compound have already shown promise in targeting other biochemical pathways, exhibiting sub-micromolar binding affinities for galanin receptors (GalR2), with studies indicating the 4-amino group is crucial for this interaction. This demonstrates the principle that the scaffold can be successfully modified to create potent and specific biological inhibitors.

Exploration in Energetic Materials Based on Triaminopyrimidine Scaffolds

Nitrogen-rich heterocyclic compounds are a cornerstone of energetic materials research due to their high heats of formation and the generation of environmentally benign N₂ gas upon decomposition. rsc.org The pyrimidine backbone, particularly when functionalized with amino and nitro groups, is a key area of exploration for creating new energetic materials with desirable properties like high thermal stability and low sensitivity. rsc.orgresearchgate.net

Research has shown that starting from materials like 2,4,6-triaminopyrimidine (B127396), a variety of energetic compounds can be synthesized through skeletal editing. rsc.org For example, 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide, an energetic compound derived from a triaminopyrimidine core, exhibits high density, excellent thermal stability (decomposing at 284 °C), and powerful detonation velocity (9169 m s⁻¹) while maintaining extremely low sensitivity to impact and friction. researchgate.net Another derivative, 4,6-diamino-5-nitro-2-oxo-2,3-dihydropyrimidin-1-ium nitrate, which shares the oxo-pyrimidine feature with the title compound, also shows high thermal stability with a decomposition temperature of 234.6 °C. researchgate.net These findings establish the triaminopyrimidine scaffold as a highly promising platform for developing next-generation energetic materials. The this compound structure, with its high nitrogen content and multiple sites for nitration, represents a valuable but underexplored candidate for further research in this field.

Interdisciplinary Research Integrating this compound Chemistry

The versatility of this compound naturally places it at the intersection of several scientific fields. Its application as a building block bridges chemistry, biology, and materials science.

Medicinal Chemistry and Pharmacology: The use of this compound as a scaffold for enzyme inhibitors (as discussed with MTHFD2 and GalR2) and as an intermediate in the synthesis of biologically active molecules like guanine (B1146940) derivatives is a prime example of interdisciplinary work. cymitquimica.comwikipedia.org Its structural relationship to folates also connects its chemistry to nutritional science and the study of metabolic diseases. ebi.ac.uk

Biophysics and Bioimaging: The development of fluorescent probes from the triaminopyrimidine core requires a deep understanding of both synthetic chemistry and the photophysical principles that govern fluorescence. rsc.org Applying these probes to visualize cellular processes involves expertise in microscopy, cell biology, and biophysics, creating a collaborative research space. nih.gov

Materials Science and Engineering: The investigation of triaminopyrimidine derivatives as energetic materials combines synthetic organic chemistry with advanced materials characterization techniques to measure properties like thermal stability, density, and detonation performance. researchgate.netacs.org This research is critical for applications in both defense and aerospace engineering.

The following table summarizes the key research findings that highlight the interdisciplinary potential of the triaminopyrimidine scaffold.

| Research Area | Key Finding | Scientific Discipline(s) |

| Bioimaging | Triaminopyrimidine derivatives can act as fluorescent probes to distinguish between live and dead cells. rsc.orgnih.gov | Chemistry, Cell Biology, Biophysics |

| Biochemical Inhibition | Derivatives show potential as inhibitors for targets like galanin receptors and enzymes in the folate pathway. | Medicinal Chemistry, Pharmacology, Biochemistry |

| Energetic Materials | Nitrated triaminopyrimidine derivatives exhibit high thermal stability and powerful, insensitive energetic properties. researchgate.net | Materials Science, Chemistry, Physics |

| Synthetic Chemistry | The compound serves as a versatile intermediate for synthesizing other complex molecules like guanine. wikipedia.org | Organic Chemistry, Biochemistry |

Exploration of Untapped Reactivity and Novel Transformations for Expanded Utility

To fully unlock the potential of this compound, researchers must continue to explore its fundamental chemical reactivity. The presence of multiple reactive sites—three amino groups and a keto-enol system—allows for a wide array of chemical transformations.

Known reactions for this class of compounds include:

Oxidation of the amino groups to introduce nitro functionalities, a key step in creating energetic materials.

Reduction of the keto group to a hydroxyl group, altering the electronic properties and hydrogen bonding capabilities of the molecule.

Nucleophilic Substitution at the amino positions, allowing for the attachment of various functional groups to modulate solubility, target affinity, or photophysical properties.

Beyond these basic transformations, advanced synthetic methods can be applied. For example, the loss of aromaticity in a saturated pyrimidine ring can render the C4 position highly reactive and prone to forming a hemiaminal intermediate, which can lead to subsequent ring-opening and cleavage. nih.gov Exploring such reactivity under different conditions could lead to novel molecular skeletons. Furthermore, modern catalytic reactions, such as the acid-catalyzed [2+2+2] cycloaddition used to form 2,4,6-triaminopyrimidines, offer highly regioselective and efficient ways to construct the core ring system with diverse substituents. rsc.org Applying these advanced synthetic strategies to this compound and its derivatives will undoubtedly expand its utility in creating a new generation of functional molecules.

Q & A

Q. Advanced Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers (e.g., 4-amino vs. 6-amino tautomers) by exact mass and fragmentation patterns .

- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in the pyrimidinone ring, particularly for distinguishing NH2 groups at positions 4, 5, and 6 .

- X-ray Crystallography : Validates crystal packing and hydrogen-bonding networks, which influence stability and reactivity .

How do researchers optimize bioactivity studies when conflicting data arise in antiviral or anticancer assays?

Advanced Research Focus

Contradictions often stem from:

- Cell-line specificity : The compound may inhibit viral polymerases in HeLa cells but show no activity in Vero cells due to differential transporter expression .

- Metabolic instability : Rapid hepatic clearance in vivo (e.g., cytochrome P450-mediated oxidation) can mask in vitro efficacy .

Mitigation Strategies : - Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways.

- Pair in vitro assays with ex vivo models (e.g., liver microsomes) to identify degradation hotspots .

What strategies address low yields in multi-step syntheses of derivatives like this compound sulfate?

Q. Advanced Research Focus

- Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions during sulfation .

- Flow Chemistry : Reduces reaction time and improves reproducibility for oxidation or cyclization steps .

- DoE (Design of Experiments) : Optimizes parameters like reagent stoichiometry and mixing rates to maximize yield (e.g., 65–75% for sulfate salt formation) .

How can structural modifications enhance the compound’s binding affinity to nucleic acid targets?

Q. Advanced Research Focus

- Substitution at Position 2 : Introducing electron-withdrawing groups (e.g., -CF3) increases π-stacking with DNA/RNA bases .

- N-Methylation of Amines : Reduces hydrogen-bond donor capacity, potentially improving membrane permeability .

- Hybrid Derivatives : Conjugation with thiophene or pyridine moieties (via Suzuki coupling) enhances intercalation in duplex regions .

What safety protocols are recommended given limited toxicity data for this compound?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.